2-Pyridinamine, 6-bromo-N-methyl-3-nitro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

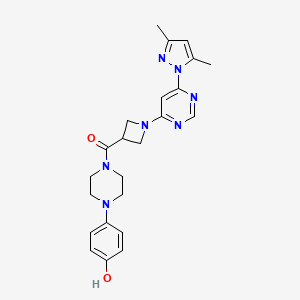

“2-Pyridinamine, 6-bromo-N-methyl-3-nitro-” is a chemical compound that can be used as factor D inhibitors for the treatment of immune and inflammatory disorders .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, nitro-substituted N, N ′-dipyridinylamines have been synthesized via palladium catalyzed coupling reaction with 2-chloro-3-nitropyridine in the presence of Xantphos ligand 2-amino-3-iodopyridine via reaction with sodium iodide in the presence of copper (I)iodide and trans - N, N ′-dimethylcyclohexane-1,2-diamine .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, “2-Pyridinamine, 6-methyl-” has a molecular weight of 108.1411 and its IUPAC Standard InChI is InChI=1S/C6H8N2/c1-5-3-2-4-6 (7)8-5/h2-4H,1H3, (H2,7,8) .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve various pathways. For instance, nitro-substituted N, N ′-dipyridinylamines can be synthesized via palladium catalyzed coupling reaction with 2-chloro-3-nitropyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “6-Bromo-3-nitro-2-pyridinamine” has an empirical formula of C5H4BrN3O2 and a molecular weight of 218.01 .Wissenschaftliche Forschungsanwendungen

Nitration and Substitution Reactions

Research on mono-substituted derivatives of pyridine-N-oxide containing a bromine atom has shown that nitration with fuming nitric acid and sulfuric acid introduces a nitro-group into specific positions without being influenced by the presence of bromine or methyl groups. This indicates the potential for selective chemical modifications in pyridine derivatives for the synthesis of novel compounds (Hertog, Kolder, & Combe, 2010).

Synthesis and Characterization of Novel Compounds

Studies on the rearrangement of nitraminopyridines and their derivatives provide insights into the reaction mechanisms and potential synthetic pathways for creating novel pyridine-based compounds with specific functional groups (Deady, Grimmett, & Potts, 1979).

Polyimide Materials

The synthesis of novel pyridine-containing aromatic dianhydride monomers for the production of polyimides with pyridine moieties in the main chain demonstrates the application of pyridine derivatives in material science. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Wang, Li, Ma, Zhang, & Gong, 2006).

Molecular Complexation for Nonlinear Optics

The molecular complexation of pyridine derivatives with other compounds has been explored as a design strategy for creating materials with quadratic nonlinear optical behavior. This research highlights the potential of pyridine derivatives in the development of advanced optical materials (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Catalysis and Organic Transformations

The use of pyridine derivatives as catalysts for stereoselective Michael addition reactions showcases their application in organic synthesis, offering efficient pathways for the synthesis of γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh, Singh, Kaur, Singh, Sharma, Khullar, & Mandal, 2013).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

6-bromo-N-methyl-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAXDUSASHBAQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=N1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2946879.png)

![N-[4-[2-(Dimethylamino)ethoxy]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2946881.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline](/img/structure/B2946882.png)

![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/no-structure.png)

![5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2946893.png)